Gly-arg-gly-asp-ser

Descripción general

Descripción

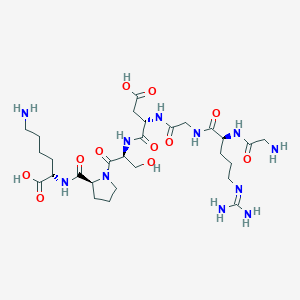

Glicil-Arginina-Glicil-Aspártico-Serina es un pentapéptido compuesto por los aminoácidos glicina, arginina, ácido aspártico y serina. Esta secuencia se deriva de la fibronectina, una glucoproteína de alto peso molecular que se encuentra en la matriz extracelular. Glicil-Arginina-Glicil-Aspártico-Serina es conocido por su papel en la adhesión celular, la migración y la diferenciación, lo que lo convierte en una molécula significativa en varios procesos biológicos y aplicaciones médicas .

Aplicaciones Científicas De Investigación

Glicil-Arginina-Glicil-Aspártico-Serina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para diseñar nuevos péptidos y proteínas.

Biología: Desempeña un papel crucial en los estudios de adhesión celular, migración y diferenciación.

Medicina: Se utiliza en sistemas de administración de fármacos, ingeniería de tejidos y medicina regenerativa.

Industria: Se aplica en el desarrollo de biomateriales y recubrimientos de superficie para mejorar la adhesión celular

Mecanismo De Acción

Glicil-Arginina-Glicil-Aspártico-Serina ejerce sus efectos principalmente mediante la unión a los receptores de integrina en la superficie celular. Esta interacción desencadena una cascada de vías de señalización intracelular que regulan la adhesión celular, la migración y la diferenciación. El péptido se une específicamente a los receptores de integrina αvβ3 y αvβ5, con valores IC50 estimados de aproximadamente 5 y 6,5 μM, respectivamente .

Análisis Bioquímico

Biochemical Properties

Gly-Arg-Gly-Asp-Ser plays a crucial role in biochemical reactions. It binds to integrin receptors αvβ3 and αvβ5 . The interaction between this compound and these integrin receptors is essential for various cellular functions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with integrin receptors can trigger intracellular signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to integrin receptors, which can lead to the activation or inhibition of enzymes involved in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this peptide can have long-term effects on cellular function

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Glicil-Arginina-Glicil-Aspártico-Serina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Fijación del primer aminoácido: El grupo carboxilo del primer aminoácido (glicina) se une a la resina.

Desprotección: El grupo protector en el grupo amino del aminoácido se elimina.

Acoplamiento: El siguiente aminoácido (arginina) se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Los pasos 2 y 3 se repiten para los aminoácidos restantes (glicina, ácido aspártico y serina).

Escisión: El péptido completado se escinde de la resina y se desprotege para producir el producto final.

Métodos de producción industrial

La producción industrial de Glicil-Arginina-Glicil-Aspártico-Serina sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para agilizar el proceso, asegurando una alta pureza y rendimiento. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

Glicil-Arginina-Glicil-Aspártico-Serina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en los residuos de metionina o cisteína si están presentes en la secuencia del péptido.

Reducción: Los enlaces disulfuro, si están presentes, se pueden reducir a tioles libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros aminoácidos para modificar las propiedades del péptido.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HATU o DIC.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las modificaciones específicas realizadas al péptido. Por ejemplo, la oxidación puede conducir a la formación de derivados de sulfóxidos o sulfona, mientras que la reducción puede producir tioles libres .

Comparación Con Compuestos Similares

Compuestos similares

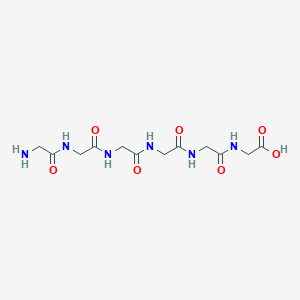

Arginil-Glicil-Aspártico-Serina: Otra secuencia de péptidos derivada de la fibronectina, conocida por su papel en la adhesión celular.

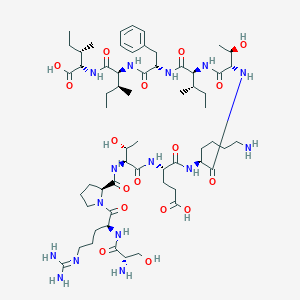

Glicil-Arginil-Alanil-Aspártico-Seril-Prolina: Una variante de Glicil-Arginina-Glicil-Aspártico-Serina con un residuo de alanina adicional.

Glicil-Prolil-Arginil-Prolina: Un péptido con una secuencia diferente pero propiedades de adhesión celular similares

Singularidad

Glicil-Arginina-Glicil-Aspártico-Serina es único debido a su secuencia específica y alta afinidad por los receptores de integrina, lo que lo convierte en una herramienta valiosa en diversas aplicaciones biológicas y médicas. Su capacidad para promover la adhesión y la migración celular lo distingue de otros péptidos .

Propiedades

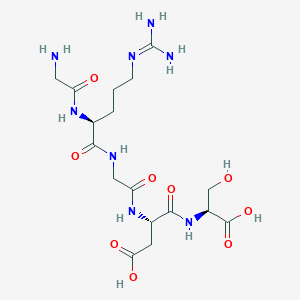

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVSYKVCGAEHK-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914518 | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96426-21-0 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

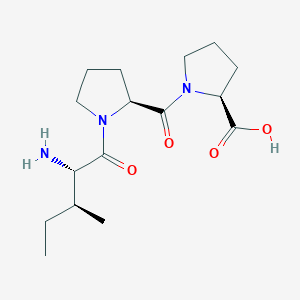

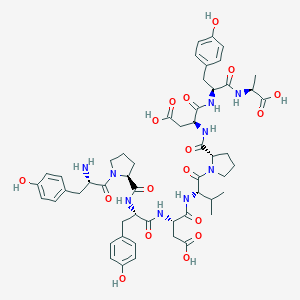

Feasible Synthetic Routes

A: GRGDS is a pentapeptide containing the minimal amino acid sequence Arg-Gly-Asp (RGD) recognized by various integrin receptors on the surface of cells [, , ]. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix (ECM) adhesion []. GRGDS competitively binds to integrins, preventing the binding of natural ligands such as fibronectin, vitronectin, and collagen [].

ANone: Blocking integrin function with GRGDS can have various downstream effects, including:

- Inhibition of platelet aggregation: GRGDS inhibits the binding of fibrinogen to platelet glycoprotein IIb/IIIa (αIIbβ3 integrin), preventing platelet aggregation [, ].

- Inhibition of cell adhesion and spreading: GRGDS can inhibit the attachment and spreading of various cell types, including fibroblasts, osteoblasts, and tumor cells, by blocking their interaction with ECM proteins [, , , ].

- Modulation of cell signaling: Integrin engagement activates various intracellular signaling pathways involved in cell survival, proliferation, migration, and differentiation. GRGDS binding can disrupt these signaling events and alter cellular behavior [, ].

ANone: The molecular formula of GRGDS is C21H39N9O11, and its molecular weight is 589.6 g/mol.

ANone: While spectroscopic data like NMR or IR might be available for GRGDS, the provided research papers primarily focus on its biological activity and mechanism of action, not its detailed structural characterization.

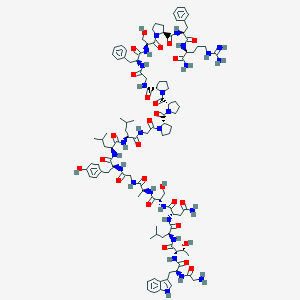

A: GRGDS is often incorporated into biomaterials to improve cell adhesion, proliferation, and differentiation [, ]. For example, GRGDS can be immobilized on titanium surfaces to enhance the osseointegration of dental implants [].

ANone: GRGDS is a peptide and does not possess intrinsic catalytic properties. Its activity relies on its ability to bind to integrins and modulate their function.

ANone: The provided research papers primarily focus on experimental studies of GRGDS. While computational studies could offer valuable insights into GRGDS-integrin interactions, such studies are not covered in the provided abstracts.

A: Even minor modifications to the RGD sequence, such as substituting Asp with Glu, can significantly reduce the peptide's ability to inhibit integrin binding and cell adhesion [, ]. The flanking residues outside the RGD motif can also influence activity and selectivity for different integrin subtypes [, ]. Cyclization of the peptide can enhance its potency and stability [].

ANone: The stability of GRGDS can be affected by factors like pH, temperature, and the presence of enzymes. Specific stability data under various conditions is not reported in the provided abstracts.

A: Encapsulating GRGDS into liposomes or nanoparticles can improve its stability, control its release, and enhance its delivery to target cells or tissues [, ].

ANone: The provided research primarily focuses on the fundamental mechanism of action, structure-activity relationship, and in vitro/in vivo effects of GRGDS. Information regarding SHE regulations, PK/PD, toxicity, drug delivery strategies, analytical methods, environmental impact, and other aspects mentioned in your query are not discussed in the provided abstracts.

ANone:

- Discovery of the RGD sequence as a cell-binding motif: The identification of the RGD sequence in fibronectin and its role in mediating cell adhesion was a significant milestone [].

- Development of synthetic RGD peptides as integrin antagonists: The synthesis of GRGDS and other RGD-containing peptides allowed researchers to investigate the function of specific integrins and explore their therapeutic potential [].

- Incorporation of GRGDS into biomaterials: The use of GRGDS to functionalize biomaterials and improve their biocompatibility represents an important application of this peptide [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

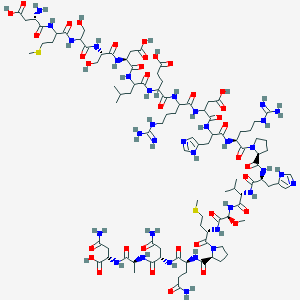

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)